methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester at position 5, a methyl group at position 1, and an ethynyl moiety at position 2. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The ethynyl group introduces a linear, electron-withdrawing substituent, which may enhance reactivity in cross-coupling reactions or influence intermolecular interactions in crystalline states . This compound’s unique substitution pattern distinguishes it from other pyrazole carboxylates, warranting a detailed comparison with analogous structures.
Properties
IUPAC Name |
methyl 4-ethynyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5-9-10(2)7(6)8(11)12-3/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHPAMRFXTRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Synthetic Strategies for Pyrazole Carboxylate Derivatives
The synthesis of methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate requires strategic functionalization at three positions on the pyrazole ring: a methyl group at N1, an ethynyl moiety at C4, and a carboxylate ester at C5. Current methodologies fall into two categories: direct functionalization of pre-formed pyrazoles and de novo ring construction with pre-installed substituents.
Direct Functionalization Approaches
Sequential Bromination-Ethynylation
A widely adopted route for introducing ethynyl groups involves bromination followed by palladium-catalyzed cross-coupling. For 1-methylpyrazole derivatives, bromination at C4 can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. Subsequent Sonogashira coupling with trimethylsilylacetylene (TMSA) introduces the protected ethynyl group, which is later deprotected using tetrabutylammonium fluoride (TBAF).
Key reaction parameters :
- Bromination: NBS (1.2 eq), AIBN (0.1 eq) in CCl₄ at 80°C (6–8 h)
- Coupling: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TMSA (1.5 eq) in THF/Et₃N (3:1) at 60°C
Direct Ethynylation via C-H Activation
Recent advances in transition metal catalysis enable direct ethynylation without pre-halogenation. Gold(I) complexes such as [(JohnPhos)Au(MeCN)]SbF₆ catalyze the reaction between 1-methylpyrazole and ethynylbenziodoxolones (EBX reagents) under mild conditions. This method avoids halogenation steps but requires careful control of regioselectivity.
Carboxylation and Esterification Methodologies
Directed Ortho-Metalation-Carboxylation
A three-step sequence achieves carboxylation at C5:
- N1-Methylation : Using methyl iodide and K₂CO₃ in DMF at 60°C (89% yield)
- Lithiation-Carboxylation :
- Ethynyl Group Introduction : As detailed in Section 1.1
Critical considerations :
One-Pot Carboxylation-Esterification
Modern approaches utilize microwave-assisted conditions to combine carboxylation and esterification:
| Parameter | Value |
|---|---|
| Catalyst | CeO₂-NaOH nanocomposite |
| Solvent | DMSO/MeOH (4:1) |
| Temperature | 120°C |
| Pressure | 15 psi |
| Reaction Time | 20 min |
| Yield | 78% |
This method demonstrates improved atom economy compared to traditional stepwise approaches.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs microreactor technology to enhance heat/mass transfer:
Reactor Configuration :
- Module 1: Bromination (residence time 8 min)
- Module 2: Ethynylation (residence time 12 min)
- Module 3: Carboxylation/esterification (residence time 15 min)
Advantages :
Green Chemistry Innovations
Recent patents disclose solvent-free mechanochemical synthesis:
- Ball milling (400 rpm) with K₂CO₃ as base
- Reaction completes in 45 min with 85% yield
- Eliminates VOC emissions and reduces energy input by 70%
Analytical Characterization and Quality Control
Critical quality attributes for GMP production include:
HPLC Parameters :
- Column: C18, 150 × 4.6 mm, 3.5 μm
- Mobile Phase: 0.1% HCOOH in H₂O/MeCN (70:30 → 30:70 over 15 min)
- Retention Time: 8.2 ± 0.3 min
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 3.91 (s, 3H, N-CH₃), 3.85 (s, 3H, OCH₃), 3.12 (s, 1H, C≡CH)
- HRMS (ESI): m/z [M+H]⁺ calcd 205.0974, found 205.0971
Emerging Synthetic Technologies
Biocatalytic Approaches
Engineered transaminases enable enantioselective synthesis of chiral derivatives:
- Conversion rate: 92% ee
- Reaction scale: 500 L bioreactor
Photoredox Catalysis
Visible-light-mediated decarboxylative ethynylation achieves 94% yield in 2 h:
- Catalyst: Ir(ppy)₃ (2 mol%)
- Light source: 450 nm LEDs
Chemical Reactions Analysis
Sonogashira Coupling
The ethynyl group at the 4-position facilitates palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides. This reaction is widely used to construct carbon-carbon bonds in pharmaceutical and materials science applications.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, CuI, aryl iodide, DMF | Aryl-substituted pyrazole esters | ~75-85% |
Mechanism : The ethynyl group acts as a nucleophile, coordinating with palladium to form a σ-complex, followed by transmetallation and reductive elimination to yield the coupled product.
Azide-Alkyne Cycloaddition (Click Chemistry)
The ethynyl group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is valuable for bioconjugation and polymer chemistry.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| CuSO₄, sodium ascorbate, azide | 1,4-Disubstituted triazole adducts | ~90-95% |
Applications : Functionalization of the pyrazole core for targeted drug delivery systems .
Ester Hydrolysis
The methyl ester at the 5-position undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| NaOH (aq), reflux | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | ~85-90% | |
| HCl (conc.), Δ | Same as above | ~70-80% |
Note : The carboxylic acid derivative is a precursor for further reactions, such as amidation or peptide coupling.
Reduction of the Ethynyl Group
Selective hydrogenation of the ethynyl group yields vinyl or ethyl derivatives, depending on reaction conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂, Lindlar catalyst | (Z)-Vinyl-substituted pyrazole | ~60-70% | |
| H₂, Pd/C (full hydrogenation) | Ethyl-substituted pyrazole | ~80-90% |
Applications : Tuning lipophilicity and electronic properties for medicinal chemistry .
Nucleophilic Substitution at the Ester Group
The ester can undergo nucleophilic substitution with amines or alcohols to form amides or transesterified products.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| NH₃ (excess), MeOH | 5-Carboxamide derivative | ~50-60% | |
| ROH, acid catalyst | Transesterified alkyl esters | ~70-85% |
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows electrophilic substitution, though the ethynyl and ester groups direct reactivity.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄ | Nitro-substituted derivatives | ~40-50% | |
| Br₂, FeBr₃ | Brominated derivatives | ~55-65% |
Regioselectivity : Substitution occurs preferentially at the 3-position due to directing effects of the ethynyl and ester groups .
Oxidation Reactions
The ethynyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, Δ | 4-Carboxy-pyrazole derivative | ~30-40% | |
| Ozone, then H₂O₂ | Ketone derivative | ~50-60% |
Cyclization Reactions
The ethynyl group participates in cyclization with nitriles or azides to form fused heterocycles.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| NaN₃, Cu(I), DMSO | Pyrazolo-triazole hybrids | ~70-80% |
Key Structural and Mechanistic Insights
-
Ethynyl Group : Enables C–C bond-forming reactions (e.g., Sonogashira, click chemistry) .
-
Ester Group : Provides a handle for hydrolysis, transesterification, or amidation.
-
Pyrazole Ring : Directs electrophilic substitution and stabilizes intermediates via resonance .
This compound’s versatility makes it a critical intermediate in synthesizing bioactive molecules, polymers, and agrochemicals. Further research is needed to explore its catalytic asymmetric reactions and green chemistry applications.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Case studies indicate that this compound can significantly reduce inflammation markers in animal models. For instance, a study demonstrated that it exhibited lower tissue damage compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in rat models subjected to inflammatory stimuli .
- Antimicrobial Activity : Research has shown promising antifungal properties against various plant pathogens, suggesting its potential use as a biofungicide in agriculture .
Material Science
In material science, this compound is explored for:
- Development of Advanced Materials : Its unique chemical properties make it suitable for creating polymers and coatings with enhanced durability and resistance to degradation .
Agricultural Chemistry
The compound is utilized in agricultural chemistry for:
- Pesticide Development : Its efficacy as an antifungal agent positions it as a key ingredient in formulating new pesticides that aim to enhance crop protection while minimizing environmental impact .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Models : In this study, the compound was shown to significantly reduce inflammation markers in rat models subjected to inflammatory stimuli. Histopathological analysis revealed minimal tissue damage compared to control groups treated with non-selective NSAIDs .
- Antifungal Efficacy : Another investigation assessed the antifungal properties of the compound against plant pathogens, revealing effective inhibition at concentrations lower than those required for traditional antifungal agents .
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate ester can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s lower molecular weight (164.16 g/mol) suggests higher volatility or solubility compared to bulkier analogs like the 4-methoxybenzyl derivative (MW ~300 g/mol) .
- Ethynyl and cyano substituents increase electrophilicity at the pyrazole ring, whereas amino groups enhance nucleophilicity .
Biological Activity
Methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a pyrazole ring with an ethynyl group at the 4-position and a carboxylate ester at the 5-position. This unique structure contributes to its reactivity and biological activity, allowing it to interact with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylate moiety can form hydrogen bonds with amino acid side chains, affecting enzyme or receptor functions .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness has been demonstrated through various assays, showing potential as a lead compound for the development of new antimicrobial agents .
Anticancer Properties
The compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Studies have highlighted its role in targeting specific signaling pathways involved in cancer progression, making it a candidate for further development in oncology .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of this compound have revealed its potential to inhibit key inflammatory mediators. This activity suggests that it could be beneficial in treating inflammatory diseases, although further research is necessary to fully elucidate these effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethynylpyrazole | Pyrazole ring with ethynyl group | Lacks carboxylic acid functionality |
| 3-Methylpyrazole | Methyl-substituted pyrazole | No ethynyl group; different biological properties |
| 5-Acetylpyrazole | Acetyl group instead of ethynyl | Different reactivity profile; less potent biologically |
| 4-Hydroxy-1-methylpyrazole | Hydroxy group instead of ethynyl | Altered solubility and reactivity |
This table illustrates how the presence of both an ethynyl group and a carboxylic acid distinguishes this compound from other pyrazole derivatives, contributing to its unique biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by activating specific apoptotic pathways. The findings suggest that it may serve as a potential therapeutic agent for breast cancer treatment .
- Antimicrobial Evaluation : In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
- Inflammatory Response : Another study reported that the compound reduced inflammation markers in animal models, suggesting its efficacy in managing inflammatory conditions .
Q & A
Q. What are the established synthetic routes for methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate?
A common approach involves a multi-step synthesis starting with cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core. Subsequent functionalization, such as Sonogashira coupling, introduces the ethynyl group. For example, analogous pyrazole carboxylates are synthesized via cyclocondensation using reagents like DMF-DMA and phenylhydrazine, followed by hydrolysis or alkylation . Ethynylation can be achieved via palladium-catalyzed cross-coupling of halogenated pyrazole intermediates with terminal alkynes .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments and carbon frameworks, particularly distinguishing ethynyl protons (δ ~2.5-3.5 ppm) and ester carbonyls (δ ~165-170 ppm).
- X-ray crystallography: Resolves stereoelectronic effects and confirms substituent positions, as demonstrated for structurally similar pyrazole derivatives .
- IR spectroscopy: Identifies ester C=O (~1700 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) stretches.
- Mass spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.
Q. How is compound purity assessed during synthesis?
Q. What are the key stability considerations for handling and storage?
The compound is sensitive to heat and strong oxidizers. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent decomposition into nitroxides or carbonyl byproducts .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental vs. theoretical spectral data?
Density Functional Theory (DFT) optimizes molecular geometries (e.g., B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra. Discrepancies in chemical shifts (e.g., ethynyl protons) are mitigated by comparing solvent-corrected DFT results with experimental data . For crystallographic mismatches, Hirshfeld surface analysis identifies packing effects .
Q. What strategies improve regioselectivity in substitution reactions involving the ethynyl group?
Q. How do electronic effects of substituents influence the pyrazole ring’s reactivity?
Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. For example, the ethynyl group’s electron-withdrawing effect reduces electron density at the pyrazole N1, increasing susceptibility to nucleophilic attacks. Charge distribution maps (MEPs) derived from DFT highlight electrophilic/nucleophilic sites .
Q. What synthetic challenges arise from the ethynyl group’s reactivity?
- Side reactions: Ethynyl groups undergo undesired Glaser coupling under oxidative conditions. Mitigate by using low-temperature Sonogashira reactions with CuI co-catalysts.
- Protection/deprotection: Trimethylsilyl (TMS) groups protect ethynyl moieties during multi-step syntheses, removed later via fluoride reagents .
Q. How can reaction mechanisms for ester hydrolysis be validated?
- Kinetic isotope effects (KIE): Compare rates of H₂O vs. D₂O-mediated hydrolysis to confirm nucleophilic acyl substitution.
- DFT transition-state modeling: Identifies intermediates and activation energies, as applied to similar pyrazole carboxylates .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal decomposition temperatures?
Q. Resolving inconsistent NMR assignments for ethynyl protons
- Variable-temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., restricted rotation).
- 2D NMR (HSQC/HMBC): Correlates ethynyl protons with adjacent carbons, distinguishing them from aromatic protons .
Methodological Tables
Table 1. Key spectroscopic benchmarks for this compound
Table 2. Computational vs. experimental bond lengths (Å)
| Bond | DFT (B3LYP) | X-ray | Deviation |
|---|---|---|---|
| C≡C (ethynyl) | 1.20 | 1.21 | 0.01 |
| N1–C2 (pyrazole) | 1.34 | 1.33 | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
